
4-((2,5-Dichlorophenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,5-Dichlorophenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide is a synthetic organic compound known for its vibrant color and potential applications in various fields. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in textile, food, and cosmetic industries due to their bright and diverse color range.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dichlorophenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,5-dichloroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 2-ethoxy-3-hydroxynaphthalene-2-carboxamide under alkaline conditions to yield the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2,5-Dichlorophenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-((2,5-Dichlorophenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of metal ions.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the cosmetic industry for coloring products.
Wirkmechanismus
The mechanism of action of 4-((2,5-Dichlorophenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with molecular targets through the azo group. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. In biological systems, the compound’s ability to bind to metal ions can influence enzymatic activities and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((2,4-Dichlorophenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
- 4-((2,5-Dichlorophenyl)azo)-N-(2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
- 4-((2,5-Dichlorophenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxybenzamide
Uniqueness
4-((2,5-Dichlorophenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. The presence of both chloro and ethoxy groups enhances its solubility and stability, making it suitable for various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
6358-48-1 |
|---|---|
Molekularformel |
C25H19Cl2N3O3 |
Molekulargewicht |
480.3 g/mol |
IUPAC-Name |
4-[(2,5-dichlorophenyl)diazenyl]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H19Cl2N3O3/c1-2-33-22-10-6-5-9-20(22)28-25(32)18-13-15-7-3-4-8-17(15)23(24(18)31)30-29-21-14-16(26)11-12-19(21)27/h3-14,31H,2H2,1H3,(H,28,32) |
InChI-Schlüssel |
UVVPXDIKEOWIMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



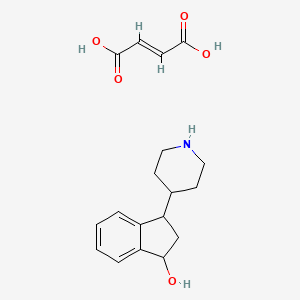
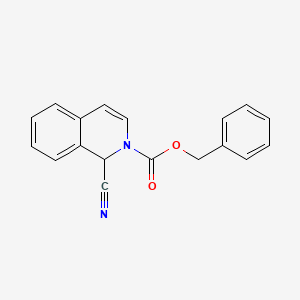
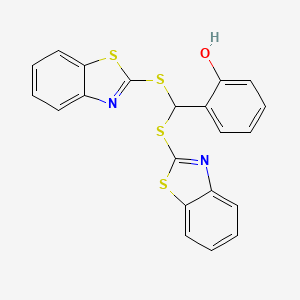
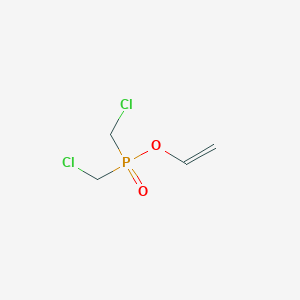


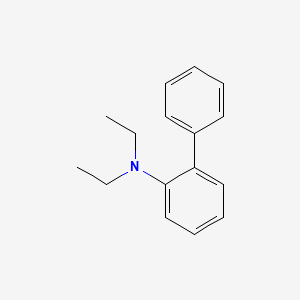




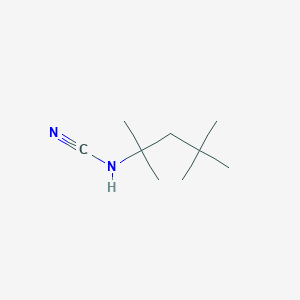
![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)
